molecular formula C6H8Cl2 B1583705 1,1-Dichloro-4-methylpenta-1,3-diene CAS No. 55667-43-1

1,1-Dichloro-4-methylpenta-1,3-diene

Cat. No.: B1583705
CAS No.: 55667-43-1
M. Wt: 151.03 g/mol
InChI Key: YYOLVILSZOVWLS-UHFFFAOYSA-N
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Description

1,1-Dichloro-4-methylpenta-1,3-diene is an organic compound with the molecular formula C6H8Cl2. It is a chlorinated diene, characterized by the presence of two chlorine atoms and a methyl group attached to a pentadiene backbone. This compound is used in various chemical reactions and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dichloro-4-methylpenta-1,3-diene can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for higher yields and purity. The process parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

1,1-Dichloro-4-methylpenta-1,3-diene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other groups using appropriate reagents. For example, nucleophilic substitution reactions can replace chlorine atoms with nucleophiles like hydroxide or alkoxide ions.

    Oxidation Reactions: The compound can undergo oxidation reactions, where the double bonds in the diene are oxidized to form epoxides or other oxygen-containing functional groups.

    Reduction Reactions: Reduction of this compound can lead to the formation of alkanes or other reduced products, depending on the reducing agent used.

Common reagents and conditions used in these reactions include:

    Nucleophiles: Hydroxide ions, alkoxide ions, etc.

    Oxidizing Agents: Potassium permanganate, osmium tetroxide, etc.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst, etc.

Scientific Research Applications

1,1-Dichloro-4-methylpenta-1,3-diene has several scientific research applications:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds. Its reactivity makes it valuable in studying various chemical reactions and mechanisms.

    Biology: The compound can be used in biological studies to investigate the effects of chlorinated dienes on biological systems.

    Medicine: Research into potential medicinal applications of chlorinated dienes includes exploring their use as precursors for drug synthesis.

    Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 1,1-dichloro-4-methylpenta-1,3-diene involves its reactivity with various chemical reagents. The presence of chlorine atoms and double bonds in the diene structure makes it susceptible to nucleophilic attack, oxidation, and reduction reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1,1-Dichloro-4-methylpenta-1,3-diene can be compared with other similar compounds, such as:

    1,1-Dichloro-4,4-dimethylbutadiene: This compound has a similar structure but with an additional methyl group, which affects its reactivity and applications.

    1,1,3-Trichloro-4-methylpentane: This compound has an additional chlorine atom, making it more reactive in certain substitution and elimination reactions.

    1,1,1,3-Tetrachloro-4-methylpentane: This compound is a precursor in the synthesis of this compound and has different reactivity due to the presence of more chlorine atoms.

The uniqueness of this compound lies in its specific combination of chlorine atoms and double bonds, which provides a balance of reactivity and stability, making it suitable for various chemical and industrial applications.

Properties

IUPAC Name

1,1-dichloro-4-methylpenta-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Cl2/c1-5(2)3-4-6(7)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOLVILSZOVWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=C(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1069037
Record name 1,3-Pentadiene, 1,1-dichloro-4-methyl-
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Molecular Weight

151.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

55667-43-1
Record name 1,1-Dichloro-4-methyl-1,3-pentadiene
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Record name 1,3-Pentadiene, 1,1-dichloro-4-methyl-
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Record name 1,3-Pentadiene, 1,1-dichloro-4-methyl-
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Record name 1,3-Pentadiene, 1,1-dichloro-4-methyl-
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Record name 1,1-dichloro-4-methylpenta-1,3-diene
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Record name 1,1-Dichloro-4-methyl-1,3-pentadiene
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Synthesis routes and methods

Procedure details

A portion of the effluent from Example 6 was taken, containing 800 m mole trichloroethylene, 35 m mole 2,5-dimethylhexa-1,5-diene and 91 m mole 1,1-dichloro-4-methylpenta-1,4-diene. This mixture was subjected to fractional distillation, and about 600 m mole of trichloroethylene were removed slowly at ≯ 87° C. The residue was treated with p-toluene sulphonic acid (1% by weight) in an autoclave at 150° for 4 hours under autogeneous pressure. Essentially complete isomerisation of the dienes to their conjugated isomers was effected by this treatment. The mixture was fractionally distilled to yield 2,5-dimethylhexa-2,4-diene (28 m mole) and 1,1-dichloro-4-methylpenta-1,3-diene (80 m mole).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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